molecular formula C5H4Cl2N2O B1433098 4,5-Dichloro-2-methoxypyrimidine CAS No. 1240601-33-5

4,5-Dichloro-2-methoxypyrimidine

Cat. No. B1433098
CAS RN: 1240601-33-5
M. Wt: 179 g/mol
InChI Key: WUKCAHZEASJRLD-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methoxypyrimidine is a chemical compound with the molecular formula C5H4Cl2N2O . It has a molecular weight of 179 and is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4Cl2N2O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Solubility Studies

Liu et al. (2010) explored the solubility of 2,4-Dichloro-5-methoxypyrimidine in various solvents, providing crucial data for its usage in different chemical environments. This study is significant for understanding the physical properties and applications of related pyrimidine derivatives in various chemical processes (Liu et al., 2010).

Synthesis and Process Research

Guo Lei-ming (2012) focused on the synthesis of 4,6-Dichloro-2-methylpyrimidine, a key intermediate in producing anticancer drugs. This research underlines the importance of pyrimidine derivatives in pharmaceutical manufacturing (Guo Lei-ming, 2012).

Synthetic Innovation

Ju Xiu-lian (2009) achieved technological innovation in the synthesis of 2-amino-4-methoxypyrimidine, highlighting the efficiency and cost-effectiveness in industrial production. This demonstrates the role of pyrimidine derivatives in improving manufacturing processes (Ju Xiu-lian, 2009).

Luminescence Properties

Szabo & Berens (1975) investigated the luminescence properties of 4-amino-2-methoxypyrimidine, indicating its potential application in photochemical reactions. Such studies are crucial for applications in photochemistry and the development of light-sensitive compounds (Szabo & Berens, 1975).

Thermodynamic Study

Yao et al. (2017) conducted a thermodynamic study of the solubility of 2-amino-4-chloro-6-methoxypyrimidine in different solvents. This research is key to understanding the compound's behavior in various chemical environments, relevant for both industrial and laboratory settings (Yao et al., 2017).

Tautomerism Studies

Kheifets et al. (2006) explored the tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine, providing insights into the stability and structure of such compounds. This is vital for understanding the chemical behavior and potential applications in various fields (Kheifets et al., 2006).

Photophysical Evaluation

Hagimori et al. (2019) synthesized and evaluated the photophysical properties of 2-methoxy- and 2-morpholino pyridine compounds. Their study emphasizes the potential of pyrimidine derivatives in developing high-performance fluorescent materials (Hagimori et al., 2019).

Anticancer Drug Wastewater Treatment

Zhang et al. (2016) utilized a tubular porous electrode electrocatalytic reactor for the treatment of anticancer drugs wastewater containing 5-Fluoro-2-Methoxypyrimidine. This highlights the environmental applications of pyrimidine derivatives in wastewater treatment processes (Zhang et al., 2016).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it include H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and using personal protective equipment .

properties

IUPAC Name

4,5-dichloro-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKCAHZEASJRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240601-33-5
Record name 4,5-dichloro-2-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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